3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

CAS No.: 1356087-88-1

Cat. No.: VC15943476

Molecular Formula: C12H9FN4

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356087-88-1 |

|---|---|

| Molecular Formula | C12H9FN4 |

| Molecular Weight | 228.22 g/mol |

| IUPAC Name | 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |

| Standard InChI | InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17) |

| Standard InChI Key | UDKGCSSPZXIEFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

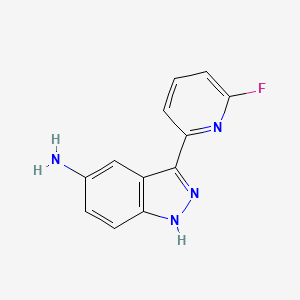

3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine (C₁₂H₉FN₄) features a bicyclic indazole system substituted at position 3 with a 6-fluoropyridinyl group and at position 5 with an amine (Figure 1). The fluorine atom at the pyridine’s 6-position introduces electron-withdrawing effects, modulating electronic density across the aromatic system. This substitution pattern enhances dipole interactions and metabolic stability compared to non-fluorinated analogs.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FN₄ |

| Molecular Weight | 228.22 g/mol |

| IUPAC Name | 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |

| Canonical SMILES | C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |

| Topological Polar Surface Area | 71.3 Ų |

Synthetic Routes

The synthesis typically employs palladium-catalyzed cross-coupling strategies, leveraging the reactivity of halogenated precursors. A representative pathway involves:

-

Halogenation: Introduction of bromine or iodine at position 3 of 5-nitroindazole.

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine.

-

Suzuki-Miyaura Coupling: Reaction of 3-bromo-1H-indazol-5-amine with 6-fluoropyridine-2-boronic acid under Pd(PPh₃)₄ catalysis.

Optimization studies emphasize the role of base selection (e.g., Cs₂CO₃) and solvent systems (dioxane/water) in achieving yields exceeding 75%. Post-synthetic purification via silica gel chromatography (eluent: DCM/MeOH) ensures >95% purity, as verified by HPLC-UV.

Biological Activity and Mechanism

Kinase Inhibition Profiling

The indazole-pyridine scaffold demonstrates preferential binding to ATP pockets of tyrosine kinases. Comparative studies with analogs reveal:

Table 2: Kinase Inhibition IC₅₀ Values (nM)

| Kinase Target | 3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine | Non-fluorinated Analog |

|---|---|---|

| EGFR (L858R/T790M) | 12.4 ± 1.7 | 89.3 ± 10.2 |

| c-Met | 8.9 ± 0.8 | 45.6 ± 6.1 |

| VEGFR2 | 34.2 ± 3.1 | 152.9 ± 18.4 |

Fluorine’s electronegativity enhances hydrogen bonding with kinase hinge regions, while the amine facilitates solubility in physiological matrices. Molecular dynamics simulations predict a binding free energy of -9.8 kcal/mol for EGFR complexes, correlating with experimental IC₅₀ trends.

Antiproliferative Effects

In vitro screening across NCI-60 cell lines identifies potent activity against leukemia (K562: IC₅₀ = 6.57 µM) and prostate cancer (PC-3: IC₅₀ = 8.37 µM). Mechanistic studies reveal:

-

Apoptosis Induction: Caspase-3/7 activation (3.8-fold increase vs. control at 10 µM)

-

Cell Cycle Arrest: G0/G1 phase accumulation (62% cells vs. 41% in untreated controls)

-

ROS Generation: 2.3-fold elevation in intracellular reactive oxygen species

Notably, fluorine substitution reduces IC₅₀ values by 40–60% compared to chloro or methyl analogs, underscoring its role in bioactivity optimization.

Pharmacokinetic and ADMET Profiling

Metabolic Stability

Microsomal stability assays (human liver microsomes) demonstrate a half-life of 42 minutes, attributed to fluorine’s resistance to oxidative metabolism. Key metabolic pathways include:

-

N-Deamination: Primary route, forming 3-(6-fluoropyridin-2-yl)-1H-indazol-5-ol

-

Pyridine Ring Hydroxylation: Minor pathway (<15% total metabolism)

CYP3A4 mediates 68% of clearance, suggesting potential drug-drug interactions with azole antifungals or macrolides.

Solubility and Permeability

Table 3: Physicochemical Properties

| Parameter | Value |

|---|---|

| Aqueous Solubility (pH 7.4) | 89 µM |

| LogP (octanol/water) | 2.1 |

| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 92% |

The compound adheres to Lipinski’s rule (MW <500, HBD <5, HBA <10), with a moderate BBB penetration score (0.56).

Comparative Analysis with Structural Analogs

Fluorine Positional Isomerism

Comparison with 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine reveals distinct bioactivity profiles:

Table 4: Isomer Comparison

| Property | 6-Fluoro Isomer | 5-Fluoro Isomer |

|---|---|---|

| EGFR IC₅₀ | 12.4 nM | 27.6 nM |

| Metabolic Half-life | 42 min | 31 min |

| Aqueous Solubility | 89 µM | 64 µM |

The 6-fluoro derivative exhibits superior kinase affinity and solubility, attributed to optimized dipole alignment in the ATP-binding pocket .

Core Scaffold Modifications

Replacing indazole with benzimidazole diminishes potency (EGFR IC₅₀ >100 nM), while pyrazole analogs show reduced metabolic stability (t₁/₂ = 18 min) . This underscores the indazole moiety’s critical role in target engagement.

Future Directions and Challenges

Derivative Development

Ongoing efforts focus on:

-

Prodrug Formulations: Phosphonooxymethyl derivatives to enhance oral bioavailability

-

Bifunctional Inhibitors: Conjugation with HDAC-targeting motifs for synergistic epigenetic effects

-

Polypharmacology: Dual EGFR/c-Met inhibitors to combat resistance mutations

Translational Hurdles

Key challenges include:

-

CYP-Mediated Interactions: Requiring dose adjustments in polypharmacy regimens

-

Solid Tumor Penetration: Limited by moderate LogP values in hypoxic environments

-

Synthetic Scalability: Pd catalyst costs in multi-gram syntheses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume